4-amino-N-(sec-butyl)benzenesulfonamide

Descripción general

Descripción

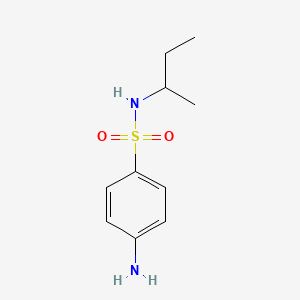

4-amino-N-(sec-butyl)benzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a sec-butyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(sec-butyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with sec-butylamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-(sec-butyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Recent studies have demonstrated that 4-amino-N-(sec-butyl)benzenesulfonamide exhibits significant enzyme inhibition properties, particularly against carbonic anhydrase (CA) isoforms. Research indicates that this compound shows selective inhibition of CA IX with an IC50 ranging from 10.93 to 25.06 nM and CA II with an IC50 of 1.55 to 3.92 μM, highlighting its potential as a therapeutic agent in cancer treatment . The selectivity for CA IX suggests its utility in targeting tumor cells while minimizing effects on normal cells.

Antibacterial and Anti-biofilm Activities

The compound has also been evaluated for its antibacterial properties. Studies reveal that it exhibits significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL, achieving inhibition rates of approximately 80.69% and 79.46%, respectively . This antibacterial activity is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Induction of Apoptosis in Cancer Cells

In vitro studies have shown that this sulfonamide can induce apoptosis in MDA-MB-231 breast cancer cell lines, with a notable increase in annexin V-FITC positivity by 22-fold compared to controls . This property underscores its potential role in cancer therapy, particularly for aggressive breast cancer phenotypes.

Case Study 1: Anticancer Activity

In a recent study, compounds structurally related to this compound were synthesized and tested for their anticancer properties. The results indicated that these compounds could effectively inhibit tumor growth in animal models while exhibiting low toxicity profiles . Such findings are pivotal for advancing drug development pipelines aimed at treating cancers associated with CA IX.

Case Study 2: Antimicrobial Resistance

A comprehensive study assessed the efficacy of various benzenesulfonamide derivatives against multi-drug resistant bacterial strains. The results demonstrated that modifications to the sulfonamide group could enhance antibacterial activity, suggesting a pathway for developing new treatments against resistant infections .

Mecanismo De Acción

The mechanism of action of 4-amino-N-(sec-butyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-N-(3-methoxypropyl)benzenesulfonamide

- 4-amino-N-(sec-butyl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Actividad Biológica

4-amino-N-(sec-butyl)benzenesulfonamide, with the molecular formula C10H16N2O2S, is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of an amino group and a sec-butyl group attached to a benzene ring. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities.

Chemical Synthesis

The synthesis of this compound typically involves the reduction of 4-nitrobenzenesulfonamide using sec-butylamine. The reaction is usually facilitated by a reducing agent such as hydrogen gas in the presence of a palladium catalyst, leading to the formation of the desired sulfonamide derivative.

Synthetic Route

- Starting Material : 4-nitrobenzenesulfonamide

- Reagent : Sec-butylamine

- Reducing Agent : Hydrogen gas with palladium on carbon

- Reaction Conditions : Controlled temperature and pressure to optimize yield and purity

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, binding to the active sites of enzymes and disrupting biochemical pathways. This inhibition can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, this compound has shown potential against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values have been reported for related compounds:

- Against E. coli: MIC = 6.72 mg/mL

- Against S. aureus: MIC = 6.63 mg/mL

- Against P. aeruginosa: MIC = 6.67 mg/mL

- Comparative studies suggest that some derivatives exhibit activity comparable to standard antibiotics like Vitamin C (IC50 = 0.2090 mg/mL) .

Anti-inflammatory Activity

In vivo studies have demonstrated that certain benzenesulfonamide derivatives can significantly reduce inflammation. For instance, compounds derived from similar structures have shown up to 94% inhibition of carrageenan-induced rat paw edema at varying concentrations .

Study on Enzyme Inhibition

A detailed study evaluated the inhibitory effects of various sulfonamides on alpha-glucosidase, a key enzyme in carbohydrate metabolism:

This study highlighted that the compound exhibits competitive inhibition, suggesting its potential use in managing conditions like diabetes.

Pharmacokinetic Studies

Pharmacokinetic assessments using theoretical models indicated favorable absorption and distribution characteristics for this compound, suggesting good bioavailability for therapeutic applications .

Comparison with Related Compounds

When compared to other benzenesulfonamides, such as 4-amino-N-(3-methoxypropyl)benzenesulfonamide, the sec-butyl derivative demonstrates distinct biological properties due to its unique substitution pattern. This specificity may influence its reactivity and potency in various biological assays.

Propiedades

IUPAC Name |

4-amino-N-butan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZQWYQBRRHREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405778 | |

| Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-58-2 | |

| Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.